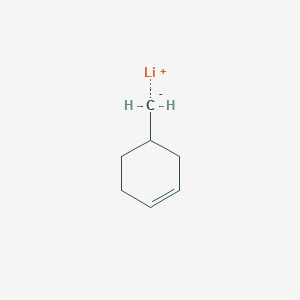

Lithium (cyclohex-3-en-1-yl)methanide

Beschreibung

Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound featuring a cyclohexenyl substituent attached to a methanide anion (C⁻) complexed with lithium. Its structure is characterized by a conjugated cyclohexenyl ring, which may influence charge delocalization and reactivity compared to simpler lithium methanides.

Eigenschaften

CAS-Nummer |

113260-59-6 |

|---|---|

Molekularformel |

C7H11Li |

Molekulargewicht |

102.1 g/mol |

IUPAC-Name |

lithium;4-methanidylcyclohexene |

InChI |

InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1 |

InChI-Schlüssel |

LXDUWNZXBJJGAS-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].[CH2-]C1CCC=CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .

Industrial Production Methods

The use of automated systems for the addition of reagents and temperature control is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

Substitution Reactions: Can replace halides in organic molecules through nucleophilic substitution.

Oxidation and Reduction: Can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.

Oxidizing Agents: Can be oxidized using agents like iodine or bromine.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Substituted Cyclohexenes: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.

Pharmaceuticals: Plays a role in the synthesis of intermediates for drug development.

Material Science: Used in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lithium Methanides

Lithium methanides exhibit diverse structural and electronic properties depending on their substituents. Below is a comparative analysis with analogous compounds, supported by data from theoretical and experimental studies.

Table 1: Key Properties of Lithium Methanides

Key Comparisons

- Electronic Structure: The carbon monomer in Li4C exhibits Löwdin charges of -1.99 to -2.13 and Bader charges of -2.80 to -3.12, reflecting significant electron density localization . In contrast, the cyclohexenyl substituent in Lithium (cyclohex-3-en-1-yl)methanide likely delocalizes the negative charge across the conjugated π-system, reducing the effective charge on the central carbon. This delocalization may enhance kinetic stability compared to Li4C or simpler methanides.

- Synthesis and Yield: Li4C is synthesized via lithium-carbon vapor reactions but suffers from minimal yields . For Lithium (cyclohex-3-en-1-yl)methanide, synthesis likely involves deprotonation of cyclohexene derivatives using organolithium reagents. The cyclohexenyl group’s steric bulk and electronic effects may improve isolation efficiency compared to Li4C.

Reactivity :

Simple lithium methanides (e.g., LiCH2⁻) are highly reactive but impractical for controlled synthesis. The cyclohexenyl derivative’s conjugated system may moderate reactivity, enabling selective applications in organic transformations.

Structural Insights

While crystallographic data for Lithium (cyclohex-3-en-1-yl)methanide is absent in the provided evidence, SHELX-based refinement methods are routinely employed for such organolithium compounds. Comparative studies suggest that aromatic or conjugated substituents reduce charge localization, as seen in analogous methanide phases .

Research Implications and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.